Methyl 5-oxoheptanoate

Description

BenchChem offers high-quality Methyl 5-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

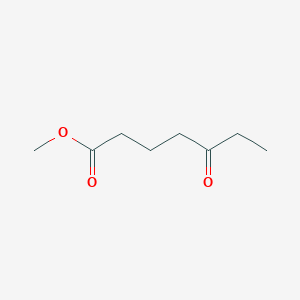

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMIBFCIVOXHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 5-Oxoheptanoate: A Versatile Keto-Ester in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Bifunctional Building Block

In the intricate landscape of organic synthesis and pharmaceutical development, the strategic selection of molecular intermediates is paramount. Methyl 5-oxoheptanoate, a bifunctional molecule incorporating both a ketone and a methyl ester, represents a valuable and versatile building block. Its structure offers two distinct reactive sites, enabling a wide array of chemical transformations for the construction of more complex molecular architectures. This guide provides a detailed examination of its chemical properties, a robust synthetic protocol, and insights into its application, particularly within the context of drug discovery.

Core Physicochemical & Structural Properties

A foundational understanding of methyl 5-oxoheptanoate begins with its fundamental chemical and physical characteristics. The molecule consists of a seven-carbon chain with a ketone at the C5 position and a methyl ester at the C1 position.

A Technical Guide to the Solubility of Methyl 5-oxoheptanoate in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in Scientific Research

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a critical physical property that dictates its behavior in various media. This guide provides an in-depth technical exploration of the solubility of methyl 5-oxoheptanoate, a keto-ester of interest in various synthetic and developmental pipelines. An understanding of its solubility profile in both aqueous and organic environments is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This document moves beyond a mere compilation of data, offering a foundational understanding of the principles governing the solubility of methyl 5-oxoheptanoate. It provides a detailed experimental protocol for the empirical determination of its solubility, ensuring scientific rigor and reproducibility. For professionals in drug development, a thorough grasp of a molecule's solubility is a cornerstone of designing effective delivery systems and predicting its behavior in biological systems.

The Molecular Basis of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent.[1] This concept is rooted in the polarity of both the solute (methyl 5-oxoheptanoate) and the solvent.

Methyl 5-oxoheptanoate: A Molecule of Intermediate Polarity

Methyl 5-oxoheptanoate possesses a molecular structure that imparts a degree of polarity. The presence of two oxygen atoms in the ester and ketone functional groups creates localized regions of partial negative charge, while the corresponding carbon atoms bear partial positive charges. This charge separation results in a permanent dipole moment, rendering the molecule polar. However, the molecule also features a seven-carbon chain, which is nonpolar in nature. The interplay between these polar functional groups and the nonpolar hydrocarbon backbone defines its overall solubility characteristics.

Water: A Highly Polar, Protic Solvent

Water is a highly polar solvent capable of forming strong hydrogen bonds. For a substance to dissolve readily in water, it must be able to interact favorably with water molecules, either through hydrogen bonding or strong dipole-dipole interactions.

Organic Solvents: A Spectrum of Polarities

Organic solvents span a wide range of polarities, from nonpolar solvents like hexane and toluene to highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol. The solubility of methyl 5-oxoheptanoate in these solvents will be dictated by the similarity of their intermolecular forces.

Predicting the Solubility of Methyl 5-oxoheptanoate

Based on its molecular structure, we can make the following predictions about the solubility of methyl 5-oxoheptanoate:

-

Water: Due to the presence of the polar ester and ketone groups, methyl 5-oxoheptanoate is expected to exhibit some solubility in water. The oxygen atoms can act as hydrogen bond acceptors, interacting with the hydrogen atoms of water molecules. However, the nonpolar seven-carbon chain will limit its aqueous solubility. As the length of the hydrocarbon chain in esters increases, their solubility in water tends to decrease.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a significant dipole moment. They are expected to be excellent solvents for methyl 5-oxoheptanoate, as they can engage in favorable dipole-dipole interactions and act as hydrogen bond donors to the oxygen atoms of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF): These solvents possess a significant dipole moment but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. They are still expected to be good solvents for methyl 5-oxoheptanoate due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have very low polarity and primarily interact through weak van der Waals forces. The nonpolar hydrocarbon chain of methyl 5-oxoheptanoate will favor interaction with these solvents, but the polar functional groups will be less favorably solvated. Therefore, moderate to good solubility is anticipated, depending on the specific solvent.

Quantitative Solubility Data: An Analogous Case Study

| Solvent | Solubility @ 25°C (g/L) | Solvent Type |

| Water | 145.73 | Polar Protic |

| Methanol | 2347.74 | Polar Protic |

| Ethanol | 1398.82 | Polar Protic |

| Isopropanol | 983.89 | Polar Protic |

| n-Propanol | 865.91 | Polar Protic |

| n-Butanol | 636.75 | Polar Protic |

| Isobutanol | 628.09 | Polar Protic |

| Acetone | 2468.88 | Polar Aprotic |

| Ethyl Acetate | 737.86 | Polar Aprotic |

| Methyl Acetate | Not specified | Polar Aprotic |

| Acetonitrile | 1415.54 | Polar Aprotic |

| DMF | 4805.06 | Polar Aprotic |

| 1,4-Dioxane | 1163.12 | Polar Aprotic (low polarity) |

| Toluene | 193.66 | Nonpolar |

Data for methyl 5-oxohexanoate from[3]

This data clearly illustrates the principles outlined above. The solubility is highest in polar aprotic and polar protic organic solvents and significantly lower in water and the nonpolar solvent toluene. A similar trend can be expected for methyl 5-oxoheptanoate, although the slightly longer carbon chain may lead to a modest decrease in solubility in highly polar solvents like water and a potential increase in solubility in nonpolar solvents.

Experimental Protocol for Determining the Solubility of Methyl 5-oxoheptanoate

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound like methyl 5-oxoheptanoate.

I. Materials and Equipment

-

Methyl 5-oxoheptanoate (solute)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, hexane, toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV))

II. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured amount of each selected solvent (e.g., 5 mL).

-

Add an excess amount of methyl 5-oxoheptanoate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). Periodic vortexing can aid in this process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring that no solid material is disturbed.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of methyl 5-oxoheptanoate of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of methyl 5-oxoheptanoate in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of methyl 5-oxoheptanoate in the specific solvent at the tested temperature.

-

IV. Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable results.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results and to calculate the standard deviation.

The Interplay of Molecular Interactions and Solubility

The solubility of methyl 5-oxoheptanoate is a direct consequence of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Factors influencing the solubility of methyl 5-oxoheptanoate.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Conclusion

The solubility of methyl 5-oxoheptanoate is a multifaceted property governed by its molecular structure and the nature of the solvent. While it is expected to have limited solubility in water, it should be readily soluble in a wide range of polar organic solvents. For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a robust framework for its determination. A comprehensive understanding of the solubility of methyl 5-oxoheptanoate is essential for its successful application in scientific research and development, enabling informed decisions in process design, purification, and formulation.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd.

- Solubility of Organic Compounds. (2023, August 31).

- Classification of organic compounds By solubility. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Methyl 5-oxohexanoate (CAS 13984-50-4): Odor profile, Properties, & IFRA compliance. (n.d.).

- Lesson Explainer: Properties of Esters. (n.d.). Nagwa.

Sources

Safety Data Sheet (SDS) for methyl 5-oxoheptanoate handling

An In-depth Technical Guide to the Safe Handling of Methyl 5-Oxoheptanoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for methyl 5-oxoheptanoate (CAS No. 17745-32-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental work. The information herein is based on established chemical safety principles and data from analogous compounds, providing a robust framework for risk assessment and management.

Chemical Identification and Physicochemical Properties

Methyl 5-oxoheptanoate is an organic compound classified as a keto-ester. Understanding its physical and chemical properties is fundamental to its safe handling and storage. While comprehensive experimental data is not widely published, the following table summarizes key identifiers and computed properties.

| Property | Value | Source |

| Chemical Name | Methyl 5-oxoheptanoate | [1] |

| CAS Number | 17745-32-3 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Physical State | Liquid (Assumed based on analogs) |

Note: In the absence of extensive experimental data for methyl 5-oxoheptanoate, properties of structurally similar compounds, such as methyl 5-oxohexanoate, are used as a reference for safety assessments.[2]

Hazard Analysis and GHS Classification

A thorough hazard assessment is critical for establishing safe handling procedures. Due to its structural similarity to other keto-esters, methyl 5-oxoheptanoate is anticipated to present comparable hazards. The GHS classification for the closely related analog, methyl 5-oxohexanoate (CAS 13984-50-4), provides the most reliable basis for this assessment.[2]

Anticipated GHS Classification:

-

Flammable Liquids: Category 4 (H227: Combustible liquid)[2]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - Respiratory tract irritation (H335: May cause respiratory irritation)[2]

Summary of Potential Hazards:

-

Health Hazards: The primary health risks are associated with irritation. Direct contact can cause skin irritation and serious eye irritation.[2] Inhalation of vapors or mists may lead to respiratory tract irritation.[2] While data on ingestion is limited, it may be harmful if swallowed.[3] Repeated skin contact can lead to a degreasing effect, potentially causing secondary inflammation.[4]

-

Physical Hazards: The compound is classified as a combustible liquid.[2] While not highly flammable, it can ignite when exposed to heat or open flames.[5] Vapors may form explosive mixtures with air at elevated temperatures.

Exposure Controls and Personal Protective Equipment (PPE)

Implementing robust exposure controls is the most effective way to mitigate the risks associated with handling methyl 5-oxoheptanoate. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Engineering and Administrative Controls

-

Ventilation: Handle the compound in a well-ventilated area.[6][7] A chemical fume hood is required when heating the substance or when aerosols or mists may be generated.[8]

-

Eye Wash and Safety Shower: An eye wash station and safety shower must be easily accessible in the immediate work area.[3][8]

-

Hygiene Practices: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][9] Contaminated clothing should be removed immediately and washed before reuse.[3][9]

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield may be required if there is a significant splash hazard.[8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn.[6][8] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.

-

Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[6][8] For tasks with a higher risk of exposure, impervious clothing may be necessary.[6]

-

-

Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[10] However, if ventilation is insufficient, or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][6][11]

Caption: PPE Selection Workflow for Methyl 5-Oxoheptanoate.

Safe Handling and Storage Protocols

Handling

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing mist, gas, or vapors.[6]

-

Use non-sparking tools and take precautionary measures against static discharge, as vapors can travel to an ignition source.[12]

-

Keep the compound away from heat, sparks, and open flames.[5]

-

Ensure containers are properly labeled and kept tightly closed when not in use.[3][8]

Storage

-

Keep containers tightly closed to prevent moisture contamination and vapor release.[8]

-

Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[8][12]

-

Follow recommended storage temperatures if provided by the supplier to ensure chemical stability.

Emergency Procedures

Prompt and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8][12]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may scatter and spread the fire.[8]

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.[8] Containers may explode when heated.[12]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Accidental Release Measures

In the event of a spill, follow a pre-determined response plan to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Remove all sources of ignition.[6] Avoid breathing vapors and prevent contact with skin and eyes by wearing the appropriate PPE described in Section 3.[6]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][6]

-

Containment and Cleanup:

-

Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3][8]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[3][6]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Caption: Step-by-Step Chemical Spill Response Workflow.

Stability and Reactivity

-

Reactivity: The product is generally non-reactive under normal conditions of use, storage, and transport.[9]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, away from light).[5][9]

-

Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions.[9]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. Also, avoid exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[8][12]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[8]

Disposal Considerations

All chemical waste, including unused methyl 5-oxoheptanoate and contaminated materials, must be handled as hazardous waste.

-

Waste Treatment: Disposal must be conducted at an approved waste disposal facility in accordance with all applicable federal, state, and local regulations.[3]

-

Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.[3]

References

-

PubChem. methyl (5R)-5-hydroxy-3-oxoheptanoate. National Center for Biotechnology Information. [Link]

-

Greenbook. Safety Data Sheet - MSO+. Greenbook. [Link]

-

LookChem. methyl 5-hydroxy-6-methyl-3-oxoheptanoate. LookChem. [Link]

-

U.S. Environmental Protection Agency. Methyl 5-oxocyclopent-1-ene-1-heptanoate - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]

-

PubChem. Ethyl 6-methyl-5-oxoheptanoate. National Center for Biotechnology Information. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

PubChem. Methyl 5-oxohept-6-enoate. National Center for Biotechnology Information. [Link]

-

OECD. 6-Methylhept-5-en-2-one CAS N°: 110-93-0. OECD SIDS. [Link]

-

U.S. Environmental Protection Agency. Methyl 5-oxocyclopent-1-ene-1-heptanoate Properties. CompTox Chemicals Dashboard. [Link]

-

National Institutes of Health. Methyl 5-oxohexanoate. PubChem. [Link]

-

Chemspace. Methyl 5-methyl-3-oxohexanoate. Chemspace. [Link]

Sources

- 1. 17745-32-3|Methyl 5-oxoheptanoate|BLD Pharm [bldpharm.com]

- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. targetmol.com [targetmol.com]

- 7. targetmol.com [targetmol.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. static.abclonal.com [static.abclonal.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Metabolic Pathways of Methyl 5-Oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-oxoheptanoate is a seven-carbon keto-ester whose metabolic fate is of increasing interest in fields ranging from toxicology to drug development. While direct studies on this specific molecule are limited, its structure allows for a well-supported, predictive metabolic pathway based on established biochemical principles. This guide synthesizes information on analogous compound metabolism to construct a putative pathway for methyl 5-oxoheptanoate. The proposed pathway begins with rapid hydrolysis of the methyl ester by carboxylesterases to yield 5-oxoheptanoate and methanol. The resulting seven-carbon odd-chain keto-acid is then predicted to undergo mitochondrial β-oxidation. This process catabolizes the carbon chain to produce two molecules of acetyl-CoA and one molecule of propionyl-CoA. These end products are key intermediates that subsequently enter the citric acid cycle, thereby linking the metabolism of methyl 5-oxoheptanoate to central energy production. This guide details the enzymatic steps, provides validated experimental workflows for pathway elucidation, and discusses the toxicological and pharmacokinetic implications of its metabolism.

Introduction to Methyl 5-Oxoheptanoate

Methyl 5-oxoheptanoate is a chemical compound characterized by a seven-carbon chain, a ketone group at the fifth carbon, and a methyl ester at the carboxyl end. Its structure suggests it is a derivative of a medium-chain fatty acid, a class of molecules with distinct metabolic properties. While not a common endogenous metabolite, its presence could arise from industrial sources or as a metabolic byproduct of xenobiotics. Understanding its metabolic processing is crucial for assessing its toxicological profile and for the rational design of drugs that may share its structural motifs.

Chemical Structure:

-

IUPAC Name: methyl 5-oxoheptanoate

-

Molecular Formula: C₈H₁₄O₃

-

Key Features: Methyl ester, ketone group, seven-carbon backbone

Predicted Core Metabolic Pathway: A Three-Stage Process

The metabolism of methyl 5-oxoheptanoate can be logically divided into three primary stages:

-

Ester Hydrolysis: The initial and likely rapid cleavage of the methyl ester group.

-

Mitochondrial Uptake: Transport of the resulting 5-oxoheptanoate into the mitochondrial matrix.

-

β-Oxidation: The sequential breakdown of the seven-carbon keto-acid into smaller, energy-yielding molecules.

This overall pathway is depicted below.

Caption: Predicted metabolic pathway of methyl 5-oxoheptanoate.

Detailed Enzymatic Steps and Mechanisms

Step 1: Ester Hydrolysis via Carboxylesterases

The first metabolic step is the hydrolysis of the methyl ester bond. This reaction is catalyzed by carboxylesterases (CEs), a family of enzymes abundant in the liver, intestine, and other tissues.[1][2]

-

Reaction: Methyl 5-oxoheptanoate + H₂O → 5-Oxoheptanoate + Methanol

-

Enzyme Class: Carboxylesterases (EC 3.1.1.1).[3]

-

Key Isoforms: In humans, hCE1 (predominantly in the liver) and hCE2 (predominantly in the intestine) are the major isoforms involved in drug and xenobiotic metabolism.[1][2]

-

Substrate Specificity (Rationale): Methyl 5-oxoheptanoate possesses a large acyl group (the seven-carbon chain) and a small alcohol group (methanol). Human carboxylesterase 1 (hCE1) preferentially hydrolyzes esters with large acyl groups and small alcohol groups, making it the most likely enzyme to catalyze this initial step.[1][4] This rapid conversion is a common feature of methyl ester-containing prodrugs.[1]

The products of this reaction are 5-oxoheptanoate and methanol. While methanol is subsequently metabolized by alcohol dehydrogenase, the primary focus of this guide is the fate of the carbon backbone.

Step 2: Mitochondrial Uptake and Activation

Following hydrolysis, 5-oxoheptanoate, as a medium-chain fatty acid derivative, is transported into the mitochondrial matrix for catabolism. Unlike long-chain fatty acids, which require the carnitine shuttle, medium-chain fatty acids (6-12 carbons) can often cross the mitochondrial membrane more directly.[5]

-

Activation Reaction: 5-Oxoheptanoate + ATP + Coenzyme A → 5-Oxoheptanoyl-CoA + AMP + PPi

-

Enzyme Class: Acyl-CoA Synthetase (Medium-Chain).

-

Causality: This activation step "tags" the fatty acid for degradation and is an energetically irreversible commitment to catabolism.

Step 3: Catabolism via β-Oxidation

Once activated to its CoA thioester, 5-oxoheptanoyl-CoA enters the β-oxidation spiral.[6][7][8] This is a four-step process that sequentially shortens the carbon chain by two carbons in each cycle, releasing acetyl-CoA.[5][7]

β-Oxidation Cycle 1:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.

-

Hydration: Enoyl-CoA hydratase adds water across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

-

Thiolysis: Thiolase cleaves the bond, releasing one molecule of acetyl-CoA and a five-carbon acyl-CoA (5-oxopentanoyl-CoA).[7]

β-Oxidation Cycle 2:

The remaining five-carbon chain undergoes a final round of β-oxidation.

-

The four enzymatic steps are repeated.

-

Thiolysis: The final cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit).[9]

This outcome is characteristic of all odd-chain fatty acid oxidation.[7][9][10]

Fate of the End Products

-

Acetyl-CoA: The two molecules of acetyl-CoA enter the citric acid cycle for complete oxidation to CO₂, generating substantial ATP.[6]

-

Propionyl-CoA: Propionyl-CoA is a crucial metabolic intermediate.[9][10] It does not directly enter the citric acid cycle but is converted to succinyl-CoA (a citric acid cycle intermediate) through a three-step, vitamin B12-dependent pathway.[10][11]

-

Carboxylation: Propionyl-CoA carboxylase (a biotin-dependent enzyme) converts propionyl-CoA to methylmalonyl-CoA.[11]

-

Epimerization: Methylmalonyl-CoA epimerase converts the product to its L-isomer.[11]

-

Isomerization: Methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) rearranges the molecule to form succinyl-CoA.[10][11]

-

The conversion of propionyl-CoA to succinyl-CoA is significant as it provides a net contribution of carbons to the citric acid cycle, making it anaplerotic.

Experimental Workflows for Pathway Elucidation

To validate this putative pathway, a series of well-established experimental protocols can be employed. These methods provide a self-validating system, where in vitro findings are confirmed in a more complex cellular context.

In Vitro Enzyme Assays: Confirming Carboxylesterase Activity

This protocol aims to confirm that carboxylesterases can hydrolyze methyl 5-oxoheptanoate and to determine the kinetic parameters of the reaction.

Methodology:

-

Enzyme Source: Obtain recombinant human carboxylesterases (hCE1 and hCE2) or use human liver microsomes (rich in hCE1).

-

Reaction Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Substrate Preparation: Prepare a stock solution of methyl 5-oxoheptanoate in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Incubation:

-

Pre-warm the enzyme and buffer to 37°C.

-

Initiate the reaction by adding the substrate to the enzyme solution.

-

Incubate at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the protein and halts enzymatic activity.

-

Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the formation of 5-oxoheptanoate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Analysis: Plot the rate of product formation against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Rationale for Choices:

-

Recombinant Enzymes vs. Microsomes: Recombinant enzymes confirm the specific isoform responsible, while microsomes provide a more physiologically relevant system.

-

LC-MS/MS: This analytical technique is highly sensitive and specific, allowing for accurate quantification of the product even in a complex biological matrix.

Caption: Workflow for in vitro carboxylesterase activity assay.

Cellular Metabolic Tracing with Stable Isotopes

This protocol uses stable isotope-labeled methyl 5-oxoheptanoate to trace the fate of its carbon atoms within a cellular system, providing definitive evidence for its entry into β-oxidation and the citric acid cycle.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as HepG2 (human liver carcinoma cells), which are metabolically active.

-

Isotope Labeling: Synthesize or procure a stable isotope-labeled version of the substrate (e.g., ¹³C-methyl 5-oxoheptanoate, where all carbons are ¹³C).

-

Treatment: Replace the standard culture medium with a medium containing the ¹³C-labeled substrate. Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

-

Metabolite Extraction:

-

Aspirate the medium.

-

Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

-

Analysis (LC-MS/MS):

-

Analyze the cell extracts using LC-MS/MS.

-

Monitor for the appearance of ¹³C-labeled downstream metabolites, specifically:

-

[¹³C₂]-Acetyl-CoA

-

[¹³C₃]-Propionyl-CoA

-

[¹³C₄]-Succinate, [¹³C₄]-Malate, [¹³C₄]-Citrate (from the entry of labeled propionyl-CoA into the TCA cycle)

-

[¹³C₂]-Citrate, [¹³C₂]-Glutamate (from the entry of labeled acetyl-CoA into the TCA cycle)

-

-

-

Data Interpretation: The detection of these labeled metabolites confirms the predicted catabolic pathway.

Rationale for Choices:

-

Stable Isotopes: ¹³C is non-radioactive and safe to use. Its increased mass is easily detected by a mass spectrometer, allowing for clear differentiation between pre-existing (¹²C) and newly synthesized (¹³C) metabolites.

-

HepG2 Cells: These cells retain many of the metabolic functions of primary hepatocytes, including fatty acid oxidation, making them a standard and reliable model for this type of study.

Toxicological and Pharmacokinetic Implications

-

Methanol Formation: The hydrolysis of the methyl ester releases one equivalent of methanol. While a single dose from a small amount of substrate is unlikely to be toxic, chronic exposure or metabolism of a large dose could contribute to the methanol body burden, which is a consideration in drug design.

-

Rapid Clearance: The predicted rapid hydrolysis by high-capacity carboxylesterases suggests that methyl 5-oxoheptanoate itself would have a very short half-life in vivo. The pharmacokinetic profile would be dominated by its metabolite, 5-oxoheptanoate.

-

Energy Production: The metabolism of this compound is energetically favorable, feeding into the central energy-producing pathway of the cell. It can be considered a source of fuel, similar to other medium-chain fatty acids.[12][13][14][15]

-

Propionyl-CoA Accumulation: In individuals with genetic defects in propionyl-CoA metabolism (e.g., propionic acidemia), exposure to this compound could lead to a harmful accumulation of propionyl-CoA and its byproducts.[11]

Conclusion and Future Directions

The metabolic pathway of methyl 5-oxoheptanoate can be confidently predicted based on its chemical structure and a wealth of knowledge regarding the metabolism of esters and odd-chain fatty acids. The proposed pathway involves initial hydrolysis to 5-oxoheptanoate, followed by mitochondrial β-oxidation to yield acetyl-CoA and propionyl-CoA, which are subsequently funneled into the citric acid cycle.

Future research should focus on the experimental validation of this pathway using the protocols outlined above. Key areas of investigation include:

-

Enzyme Kinetics: Determining the precise Kₘ and Vₘₐₓ values with specific human carboxylesterase isoforms.

-

In Vivo Studies: Conducting pharmacokinetic studies in animal models to measure the plasma concentrations of methyl 5-oxoheptanoate and its primary metabolite, 5-oxoheptanoate, over time.

-

Metabolomic Profiling: Using untargeted metabolomics to identify any unexpected or alternative metabolic pathways.

This comprehensive understanding is essential for any scientist or developer working with compounds containing this or similar chemical motifs.

References

- Fiveable. (2025, August 15). Propionyl-CoA Definition - General Biology I Key Term.

- Atlas.

- Zhang, Y., & Keller, N. P. (2004). Connection of Propionyl-CoA Metabolism to Polyketide Biosynthesis in Aspergillus nidulans. Genetics, Oxford Academic.

- Wikipedia. Propionyl-CoA.

- The Medical Biochemistry Page. (2025, December 16). Propionic Acidemia.

- Laizure, S. C., et al. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH.

- Nadeem, M., et al. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.

- Di, L. (2026, January 12).

- Jadhav, H. B., et al. (2022, June 22).

- iMedPub. (2016, December 12).

- Williams, E. T., & Imai, T. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC - NIH.

- H.V.M.N. Blog. (2019, November 15). MCT Oil on Keto: How to Supercharge Your Diet.

- Imai, T., et al. (2006, October 15). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. PubMed.

- Charlie Foundation. (2025, February 15). Medium Chain Triglycerides (MCTs) and Ketogenic Diets.

- Metagenics Institute. Science Review: Metabolic Effects of Medium-Chain Triglycerides.

- Chemistry LibreTexts. (2024, February 16). 9.

- OXIDATION AND BIOSYNTHESIS OF F

- AOCS. (2019, July 23).

- Wikipedia.

- (2021, October 11).

Sources

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid β-oxidation [ns1.almerja.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dhingcollegeonline.co.in [dhingcollegeonline.co.in]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. atlas.org [atlas.org]

- 10. fiveable.me [fiveable.me]

- 11. Propionic Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ketone.com [ketone.com]

- 15. Medium Chain Triglycerides (MCTs) and Ketogenic Diets - [myketocal.com]

Bio-Based Sources for Methyl 5-Oxoheptanoate Production

This guide details the bio-based production of Methyl 5-oxoheptanoate (CAS: 17745-32-3), a critical C7 keto-ester intermediate used in the synthesis of prostaglandins (e.g., Misoprostol) and as a high-value flavor/fragrance compound.

The guide prioritizes chemo-enzymatic and bio-derived chemical synthesis routes, as direct microbial fermentation of this specific isomer is not currently an industrial standard. We focus on two primary pathways utilizing bio-based platform chemicals: Bio-Adipic Acid (via Cyclopentanone) and Bio-Glutaric Acid .

Technical Guide for Process Chemists & Bio-Engineers

Executive Summary

Methyl 5-oxoheptanoate (M5OH) is a bifunctional C7 intermediate featuring a terminal methyl ester and a ketone at the C5 position. Its structural specificity makes it a linchpin in the "lower chain" synthesis of prostaglandins and a valuable precursor for heterocyclic compounds.

Traditionally synthesized via petrochemical Grignard reactions (e.g., glutaric anhydride + ethylmagnesium bromide), the shift to Green Chemistry mandates the use of renewable carbon sources. This guide outlines two scalable, bio-based workflows:

-

The Ring-Opening Oxidation Route : Utilizing bio-based adipic acid converted to 2-ethylcyclopentanone.

-

The Anhydride Alkylation Route : Utilizing bio-based glutaric acid.

Both routes offer >95% bio-carbon content potential and align with 12 Principles of Green Chemistry by minimizing toxic solvents and maximizing atom economy.

Bio-Based Feedstocks & Pathways[1][2][3][4][5][6]

Route A: The Adipic Acid / Cyclopentanone Pathway (Recommended)

This route leverages the mature industrial bio-production of adipic acid (from lignin-derived aromatics or fatty acid oxidation) and ethanol.

-

Feedstock : Bio-Adipic Acid (C6) + Bio-Ethanol (C2).

-

Mechanism : Ketonization

Aldol Condensation -

Key Advantage : High atom economy; avoids organometallic reagents at scale.

Route B: The Glutaric Anhydride Pathway

This route utilizes glutaric acid produced via fermentation of lysine or glucose (e.g., Corynebacterium glutamicum).

-

Feedstock : Bio-Glutaric Acid (C5) + Bio-Ethanol (C2).

-

Mechanism : Dehydration

Organozinc/Grignard Addition (Bio-derived ethyl source) -

Key Advantage : Direct formation of the carbon skeleton; fewer steps.

Technical Deep Dive: Reaction Mechanisms

Route A: Oxidative Cleavage of 2-Ethylcyclopentanone

This pathway mimics metabolic degradation but uses robust heterogeneous catalysis.

-

Ketonization : Bio-adipic acid is cyclized to Cyclopentanone over a metal oxide catalyst (e.g., CeO

or MnO -

Alkylation : Cyclopentanone undergoes aldol condensation with Acetaldehyde (from bio-ethanol oxidation) to form 2-ethylidenecyclopentanone, followed by hydrogenation to 2-Ethylcyclopentanone .

-

Oxidative Cleavage :

-

Method 1 (Classic): Nitric acid oxidation cleaves the C1-C2 bond. However, this often yields mixtures (C1-C2 vs C1-C5 cleavage).

-

Method 2 (Advanced): Baeyer-Villiger Oxidation using enzymatic monooxygenases (e.g., CHMO) or chemo-catalysts (Sn-Zeolites + H

O

-

-

Methanolysis : The lactone is ring-opened in methanol with an acid catalyst to yield Methyl 5-hydroxyheptanoate , which is then oxidized to Methyl 5-oxoheptanoate .

-

Shortcut: Direct oxidative cleavage of 2-ethylcyclopentanone using polyoxometalates (POM) and H

O

-

Route B: Desymmetrization of Glutaric Anhydride

-

Anhydride Formation : Bio-glutaric acid is dehydrated to glutaric anhydride.

-

Nucleophilic Acylation : Reaction with an ethyl nucleophile. To maintain "bio" status and safety, Diethylzinc (synthesized from bio-ethyl iodide) or a Gilman reagent is preferred over Grignards.

-

Reaction: Glutaric Anhydride + Et-M

5-Oxoheptanoic acid (after quench).

-

-

Esterification : Fischer esterification with bio-methanol.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis via 2-Ethylcyclopentanone

Objective : Synthesis of Methyl 5-oxoheptanoate from Cyclopentanone.

Step 1: Synthesis of 2-Ethylcyclopentanone

-

Reagents : Cyclopentanone (1.0 eq), Acetaldehyde (1.2 eq), NaOH (10% aq), Pd/C (5%).

-

Procedure :

-

Mix cyclopentanone and acetaldehyde in aqueous NaOH at 0°C for 4 hours (Aldol).

-

Neutralize and extract the enone intermediate.

-

Hydrogenate (50 psi H

) over Pd/C in ethanol for 2 hours. -

Yield : ~85% 2-Ethylcyclopentanone.

-

Step 2: Baeyer-Villiger Oxidation & Ring Opening

-

Reagents : 2-Ethylcyclopentanone, Novozym 435 (Lipase) or CHMO (Cyclohexanone Monooxygenase), Urea Hydrogen Peroxide (UHP), Methanol.

-

Procedure :

-

Dissolve ketone in buffer (pH 8.0) with CHMO and NADPH recycling system (or use Sn-Beta zeolite with H

O -

Stir at 25°C for 24h to form 6-ethyl-valerolactone .

-

Filter catalyst. Add excess Bio-Methanol and catalytic H

SO -

Result : Methyl 5-hydroxyheptanoate.

-

Step 3: Jones Oxidation (or Green Alternative)

-

Reagents : Methyl 5-hydroxyheptanoate, TEMPO (1 mol%), NaOCl (bleach), NaBr.

-

Procedure :

-

Dissolve hydroxy-ester in CH

Cl -

Add TEMPO/NaBr. Dropwise add NaOCl (pH buffered to 9.0).

-

Quench with Na

S -

Purification : Vacuum distillation.

-

Target : Methyl 5-oxoheptanoate (>98% purity).

-

Data & Comparison

| Metric | Route A: Adipic/Cyclopentanone | Route B: Glutaric/Organometallic |

| Bio-Carbon Content | 100% (Adipic + Ethanol) | ~100% (Glutaric + Ethanol) |

| Step Count | 4-5 Steps | 3 Steps |

| Atom Economy | High (Oxidative route) | Moderate (Stoichiometric metals often used) |

| Scalability | High (Continuous flow possible) | Medium (Exothermic organometallic steps) |

| Safety Profile | High (Avoids pyrophorics) | Low (Requires handling Et-Zn/Mg) |

| Key Impurity | Over-oxidation products (Glutaric acid) | Bis-alkylated products |

Visualization of Pathways

Diagram 1: The Bio-Adipic Route (Route A)

This workflow represents the most sustainable, scalable approach using fermentation-derived adipic acid.

Caption: Step-by-step conversion of Bio-Adipic Acid to Methyl 5-oxoheptanoate via the 2-ethylcyclopentanone ring-expansion pathway.

Diagram 2: The Glutaric Anhydride Route (Route B)

This workflow is shorter but requires careful handling of organometallic reagents.

Caption: Direct C-C bond formation using Glutaric Anhydride and bio-derived ethyl nucleophiles.

References

-

Bio-Based Adipic Acid Production : Polen, T., et al. (2013). "Metabolic engineering of Corynebacterium glutamicum for the production of adipic acid." Journal of Biotechnology. Link

-

Baeyer-Villiger Oxidation of Cyclic Ketones : Renz, M., & Meunier, B. (1999). "100 Years of Baeyer–Villiger Oxidations." European Journal of Organic Chemistry. Link

-

Green Oxidation with TEMPO : Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development. Link

-

Glutaric Acid from Biomass : Hwang, J. W., et al. (2014). "Production of glutaric acid from 5-aminovaleric acid by Escherichia coli." Applied Microbiology and Biotechnology. Link

-

Misoprostol Intermediate Synthesis : Collins, P. W. (1990). "Misoprostol: discovery, development, and clinical application." Medicinal Research Reviews. Link

Sources

History and discovery of 5-oxoheptanoic acid methyl ester

Topic: History and Discovery of 5-Oxoheptanoic Acid Methyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

From Synthetic Intermediate to Bioactive Scaffold

Executive Summary & Chemical Identity

Methyl 5-oxoheptanoate (CAS: 17745-32-3) is a critical

Chemical Profile

| Property | Data |

| IUPAC Name | Methyl 5-oxoheptanoate |

| CAS Number | 17745-32-3 |

| Molecular Formula | |

| Molecular Weight | 158.20 g/mol |

| Structure | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~95–100 °C at 10 mmHg (Predicted: ~220 °C at 760 mmHg) |

| Solubility | Soluble in alcohols, ethers, CHCl3; slightly soluble in water |

History and Contextual Discovery

The "discovery" of methyl 5-oxoheptanoate was not a singular biological isolation event but rather a triumph of targeted organic synthesis in the mid-20th century. Its emergence parallels the industrial demand for nature-identical perfumery ingredients (specifically jasmonoids) and the academic race to synthesize prostaglandins .

The Jasmone Connection (1940s–1960s)

In the 1940s, researchers sought efficient routes to Dihydrojasmone , a prized component of jasmine oil.[1] The retro-synthetic analysis of dihydrojasmone revealed that 1,4-diketones or

The Prostaglandin Era (1970s)

With the elucidation of prostaglandin structures (e.g.,

Synthetic Methodologies

This guide details two distinct protocols: the Classic Grignard Opening (historical/robust) and the Modern Catalytic Michael Addition (atom-economical).[1]

Protocol A: The Classic Grignard Ring-Opening

Principle: Nucleophilic attack of an organometallic reagent on a cyclic anhydride. This method relies on the lower reactivity of the resulting keto-carboxylate anion to prevent over-addition.

Reagents:

Step-by-Step Workflow:

-

Anhydride Activation: Dissolve glutaric anhydride (0.1 mol) in anhydrous ether/THF under

. Cool to -78°C. -

Nucleophilic Attack: Slowly add EtMgBr (0.11 mol) dropwise.

-

Mechanistic Note: The first equivalent opens the ring to form the magnesium salt of the

-keto acid. The carboxylate anion stabilizes the molecule, preventing the ketone from reacting with a second equivalent of Grignard (unlike with acid chlorides).[1]

-

-

Quench & Hydrolysis: Quench with dilute HCl. The magnesium salt converts to 5-oxoheptanoic acid .

-

Esterification: Reflux the crude acid in dry methanol with catalytic

for 4 hours. -

Purification: Neutralize with

, extract with DCM, and distill under reduced pressure.

Protocol B: Modern Pd-Catalyzed Michael Addition

Principle: This route avoids harsh organometallics by using a palladium catalyst to couple an activated Michael donor with a vinyl ketone.

Reagents:

-

Ethyl Vinyl Ketone (Acceptor)[1]

-

Methyl Acrylate (Donor precursor - modified for specific coupling)[1]

-

Catalyst:

or chiral Pincer-Pd complexes (for asymmetric variants).[1]

Step-by-Step Workflow:

-

Catalyst Prep: Dissolve

(5 mol%) in DCM. -

Addition: Add the Michael donor (e.g., a silyl enol ether or activated methylene compound depending on specific target substitution) and Ethyl Vinyl Ketone.

-

Reaction: Stir at RT for 12–24 hours.

-

Workup: Filter through a celite pad to remove Pd. Concentrate and purify via flash chromatography (Hexane:EtOAc 9:1).

Visualization of Synthetic Pathways[1][2]

The following diagram illustrates the two primary synthetic routes and the downstream application to Dihydrojasmone.

Caption: Figure 1.[1] Convergent synthetic pathways for Methyl 5-oxoheptanoate showing the classic anhydride opening and modern Michael addition routes.

Applications in Drug Development & Fine Chemicals[1]

Prostaglandin Analog Synthesis

Methyl 5-oxoheptanoate serves as a "lower chain" precursor. In the synthesis of Misoprostol and related

Pheromone Synthesis

Many insect pheromones are acyclic keto-esters or lactones derived from them.

-

Mechanism: The ketone at C5 allows for stereoselective reduction (using Baker's Yeast or chiral borohydrides) to generate a chiral alcohol, which then spontaneously lactonizes to form

-lactones (common in carpenter bee pheromones).[1]

Dihydrojasmone Production

-

Process: Methyl 5-oxoheptanoate undergoes an intramolecular aldol condensation (often requiring a pre-step to extend the chain to a 1,4-diketone system) to close the cyclopentenone ring.[1]

-

Relevance: This provides a scalable, "nature-identical" route for the fragrance industry, avoiding the high cost of extraction from Jasminum grandiflorum.

References

-

Synthesis of Methyl 5-oxoheptanoate via Glutaric Anhydride

-

Palladium-Catalyzed Michael Additions

-

Physical Properties and CAS Verification

-

Application in Jasmone Synthesis

- Title: "Synthesis of Dihydrojasmone."

- Source: Odinity / Journal of Chemical Educ

- Context: Details the conversion of keto-esters/amides into cyclopentenone fragrance molecules.

Sources

Application Note: Scalable Synthesis of Methyl 5-oxoheptanoate from Renewable Feedstocks

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development, specifically targeting the scalable, renewable synthesis of Methyl 5-oxoheptanoate (CAS 17745-32-3). This molecule is a strategic intermediate for the synthesis of 2-methyl-1,3-cyclohexanedione and downstream prostaglandins (e.g., Misoprostol analogs).

Executive Summary

This guide details a robust, scalable protocol for synthesizing Methyl 5-oxoheptanoate (Methyl 4-propionylbutyrate) using bio-based Glutaric Acid and Bio-Ethanol as primary feedstocks. Unlike traditional petrochemical routes that rely on non-selective Michael additions or scarce petrochemical precursors, this method utilizes chemoselective organomanganese chemistry to open glutaric anhydride. This approach ensures high regioselectivity, minimizes over-alkylation, and utilizes renewable carbon sources, aligning with modern Green Chemistry principles (Principles 7 & 9).

Key Advantages[1][2]

-

Renewable Carbon Index (RCI): >90% (Utilizing bio-glutaric acid and bio-ethanol derived ethyl metal species).

-

Chemoselectivity: Use of organomanganese reagents prevents the formation of tertiary alcohol byproducts common with Grignard reagents.

-

Scalability: The protocol is designed for batch reactors with standard cooling, avoiding cryogenic conditions (-78 °C) often required for lithium chemistry.

Scientific Rationale & Reaction Pathway

Retrosynthetic Analysis

The target molecule, Methyl 5-oxoheptanoate (3 ), is a

-

Electrophile: Glutaric Anhydride (1 ), derived from the dehydration of renewable Glutaric Acid (produced via fermentation of lysine or oxidation of bio-furfural).

-

Nucleophile: Ethyl metal species (2 ), derived from Bio-Ethanol.

The Organomanganese Advantage

Direct reaction of Grignard reagents (EtMgBr) with anhydrides often leads to double addition, yielding tertiary alcohols. To ensure mono-addition and stop at the ketone stage, we employ Cahiez-type organomanganese reagents (EtMnCl). Manganese(II) species are mild, chemoselective, and tolerate ester/acid functionalities better than magnesium or lithium counterparts.

Reaction Scheme

The synthesis proceeds in three stages:

-

Activation: Dehydration of Glutaric Acid to Glutaric Anhydride.

-

Nucleophilic Opening: Regioselective ring opening with EtMnCl to yield 5-oxoheptanoic acid.

-

Esterification: Acid-catalyzed methylation to the final ester.

Figure 1: Chemoselective synthesis pathway from renewable glutaric acid.[1]

Detailed Experimental Protocol

Materials & Equipment

-

Reactors: 1L Double-jacketed glass reactor (for Step 2), 500mL Round Bottom Flask (Step 1 & 3).

-

Reagents:

-

Glutaric Acid (Bio-based, >99%).

-

Acetic Anhydride (Reagent grade).

-

Ethyl Magnesium Bromide (3.0 M in diethyl ether).

-

Manganese(II) Chloride (Anhydrous, beads or powder).

-

Lithium Chloride (LiCl, Anhydrous - solubilizing agent for Mn).

-

Methanol (Anhydrous).

-

Sulfuric Acid (Catalytic).

-

THF (Anhydrous, inhibitor-free).

-

Step 1: Preparation of Glutaric Anhydride

Note: Commercial Glutaric Anhydride can be used, but fresh preparation ensures dryness.

-

Charge Glutaric Acid (66.06 g, 0.50 mol) and Acetic Anhydride (102 g, 1.0 mol) into a 500 mL flask.

-

Heat to gentle reflux (140 °C bath) for 3 hours.

-

Distill off acetic acid and excess acetic anhydride under reduced pressure.

-

Collect the fraction boiling at 165-170 °C (ambient pressure) or distill under high vacuum. The product solidifies upon cooling (mp 55-57 °C).

-

Yield: ~54 g (95%). Store under nitrogen.

Step 2: Chemoselective Ring Opening (The Cahiez Protocol)

This step utilizes an in-situ generated organomanganese reagent to prevent over-addition.

Preparation of Catalyst Solution (MnCl2·2LiCl):

-

In a flame-dried Schlenk flask under Argon, dissolve anhydrous LiCl (1.70 g, 40 mmol) and MnCl2 (2.52 g, 20 mmol) in anhydrous THF (50 mL). Stir until a clear solution forms (MnCl4^2- complex).

Reaction:

-

Dissolve Glutaric Anhydride (22.8 g, 200 mmol) in anhydrous THF (200 mL) in the 1L reactor. Cool to -10 °C .

-

Add the MnCl2·2LiCl solution to the reactor.

-

Add Ethyl Magnesium Bromide (3.0 M in Et2O, 67 mL, 200 mmol) dropwise via addition funnel over 45 minutes.

-

Critical Control Point: Maintain internal temperature between -10 °C and 0 °C. The Mn species catalyzes the acyl transfer.

-

-

Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature (20 °C) over 2 hours.

-

Quench: Slowly pour the reaction mixture into a stirred solution of 1M HCl (300 mL) at 0 °C.

-

Extraction: Extract with Ethyl Acetate (3 x 150 mL). Combine organics and wash with Brine (200 mL).

-

Dry over Na2SO4 and concentrate in vacuo to yield crude 5-oxoheptanoic acid .

-

Note: The crude oil is typically sufficiently pure (>90%) for esterification.

-

Expected Crude Yield: ~25-27 g (85-90%).

-

Step 3: Fischer Esterification

-

Dissolve the crude 5-oxoheptanoic acid (25 g) in Methanol (150 mL).

-

Add concentrated H2SO4 (1.0 mL) dropwise.

-

Heat to reflux (65 °C) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) for disappearance of acid.

-

Cool to room temperature. Neutralize with solid NaHCO3 (2.0 g).

-

Concentrate to remove bulk Methanol.

-

Partition residue between Water (100 mL) and Methyl tert-butyl ether (MTBE, 100 mL).

-

Wash organic layer with Sat. NaHCO3 (2 x 50 mL) to remove unreacted acid, then Brine.

-

Dry (MgSO4) and concentrate.

-

Purification: Distillation under reduced pressure (bp ~95-98 °C at 10 mmHg).

Results & Specifications

Quantitative Data Summary

| Parameter | Value | Notes |

| Overall Yield | 72 - 78% | Calculated from Glutaric Anhydride |

| Purity (GC-FID) | > 98.5% | Major impurity: Dimethyl glutarate (<0.5%) |

| Appearance | Colorless Liquid | Characteristic fruity/ester odor |

| Boiling Point | 95-98 °C | @ 10 mmHg |

| Density | 1.02 g/mL | @ 20 °C |

Analytical Validation

-

1H NMR (400 MHz, CDCl3):

3.67 (s, 3H, -OCH3), 2.52 (t, J=7.2 Hz, 2H, -CH2-CO-), 2.44 (q, J=7.3 Hz, 2H, -CO-CH2-CH3), 2.36 (t, J=7.2 Hz, 2H, -CH2-COO-), 1.91 (quint, J=7.2 Hz, 2H, -CH2-CH2-CH2-), 1.06 (t, J=7.3 Hz, 3H, -CH2-CH3). -

13C NMR:

210.5 (C=O ketone), 173.8 (C=O ester), 51.6 (OCH3), 41.2, 35.8, 33.1, 19.1, 7.8.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

Safety & Handling

-

Glutaric Anhydride: Irritant. Hydrolyzes to acid on contact with moisture. Handle in a fume hood.

-

Ethyl Magnesium Bromide: Flammable, water-reactive. Use anhydrous techniques (Schlenk line or N2 balloon).

-

Manganese Chloride: Harmful if swallowed or inhaled.

-

Waste Disposal: Aqueous manganese waste must be disposed of as heavy metal waste.

References

-

Cahiez, G., & Laboue, B. (1992). Manganese-catalyzed acylation of organomagnesium reagents: A new chemoselective synthesis of ketones. Tetrahedron Letters. Link

-

Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. NREL/TP-510-35523. (Source for Glutaric Acid as a renewable building block). Link

-

Frihart, C. R., et al. (2019). Sustainable production of glutaric acid from biomass. ACS Sustainable Chemistry & Engineering. Link

-

PubChem Compound Summary. (2025). 5-Oxoheptanoic acid.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 5-oxoheptanoate

Introduction

The selective reduction of keto-esters is a cornerstone transformation in organic synthesis, providing access to valuable hydroxy-esters that serve as key intermediates in the synthesis of pharmaceuticals, natural products, and specialty polymers. Methyl 5-oxoheptanoate, a γ-keto-ester, is a versatile building block, and its reduction product, methyl 5-hydroxyheptanoate, is a precursor to δ-valerolactone derivatives and other functionalized molecules. This application note provides detailed protocols for the catalytic hydrogenation of methyl 5-oxoheptanoate, offering a range of methodologies to suit various laboratory capabilities and research objectives. We will explore classical heterogeneous hydrogenation using common catalysts, asymmetric hydrogenation for the synthesis of chiral molecules, and a transfer hydrogenation approach that avoids the need for high-pressure hydrogen gas.

Mechanistic Considerations and Chemoselectivity

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl double bond to form a secondary alcohol. This process typically occurs on the surface of a heterogeneous metal catalyst, such as Raney Nickel, Platinum, or Palladium. The general mechanism involves the adsorption of both the hydrogen gas and the carbonyl compound onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl carbon and oxygen.

A key challenge in the reduction of γ-keto-esters like methyl 5-oxoheptanoate is controlling the chemoselectivity. The desired product is methyl 5-hydroxyheptanoate. However, under certain conditions, the initially formed hydroxy-ester can undergo intramolecular transesterification to form the cyclic by-product, δ-valerolactone.

Caption: Reaction pathway for the reduction of methyl 5-oxoheptanoate.

The propensity for lactonization is influenced by factors such as reaction temperature, time, and the presence of acidic or basic species. Generally, elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable lactone. Therefore, careful control of reaction parameters is crucial to maximize the yield of the desired methyl 5-hydroxyheptanoate.

Protocol 1: Heterogeneous Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of carbonyl compounds.[1][2] Its high surface area and adsorbed hydrogen content make it suitable for reductions under relatively mild conditions.[3]

Experimental Protocol

Materials:

-

Methyl 5-oxoheptanoate

-

Raney® Nickel (50% slurry in water)[4]

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (e.g., Celite®)

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 1.5 g of 50% slurry for a 10 g scale reaction) with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL) to remove residual alkali and water. The catalyst should be kept wet with solvent at all times as dry Raney® Nickel is pyrophoric.[3]

-

Reaction Setup: To a high-pressure reactor (e.g., Parr bottle), add the washed Raney® Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen).

-

Add a solution of methyl 5-oxoheptanoate (e.g., 10.0 g) dissolved in methanol (100 mL).

-

Seal the reactor and purge the system with hydrogen gas three times to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Hydrogenation: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-50°C). The temperature should be carefully monitored to avoid excessive heat which can promote lactonization.[5]

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent and disposed of carefully.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude methyl 5-hydroxyheptanoate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.[6][7][8][9]

Protocol 2: Heterogeneous Hydrogenation with Platinum on Carbon (Pt/C)

Platinum on carbon is another highly effective and widely used catalyst for the hydrogenation of various functional groups, including ketones.[10][11] It often exhibits high activity and can be used under mild conditions.

Experimental Protocol

Materials:

-

Methyl 5-oxoheptanoate

-

5% or 10% Platinum on Carbon (Pt/C)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (e.g., Celite®)

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Reaction Setup: To a high-pressure reactor, add Pt/C catalyst (e.g., 5-10 wt% relative to the substrate).

-

Add a solution of methyl 5-oxoheptanoate (e.g., 10.0 g) in a suitable solvent such as ethanol or ethyl acetate (100 mL).

-

Seal the reactor and purge the system with hydrogen gas three times.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

-

Hydrogenation: Begin vigorous stirring at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a temperature between 25-40°C.

-

Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is usually complete within 2-6 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The Pt/C catalyst is less pyrophoric than Raney Nickel but should still be handled with care during filtration.

Protocol 3: Asymmetric Transfer Hydrogenation

For applications requiring enantiomerically enriched methyl 5-hydroxyheptanoate, asymmetric transfer hydrogenation is a powerful technique. This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as formic acid, in the presence of a chiral catalyst.[10][12][13][14][15]

Experimental Protocol

Materials:

-

Methyl 5-oxoheptanoate

-

Chiral Ruthenium or Iridium catalyst (e.g., (S,S)-Ts-DPEN-RuCl(p-cymene))

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (e.g., 0.5-2 mol%) in the anhydrous solvent (e.g., 50 mL for a 1 g scale reaction).

-

Add methyl 5-oxoheptanoate (e.g., 1.0 g).

-

Prepare a 5:2 mixture of formic acid and triethylamine and add it to the reaction mixture (e.g., 5 equivalents relative to the substrate).

-

Hydrogenation: Stir the reaction mixture at room temperature (or as specified for the particular catalyst) for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or chiral HPLC to determine conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched methyl 5-hydroxyheptanoate.

Data Summary and Comparison

| Protocol | Catalyst | Hydrogen Source | Pressure (psi) | Temperature (°C) | Typical Reaction Time (h) | Advantages | Disadvantages |

| 1 | Raney® Nickel | H₂ gas | 50-100 | 25-50 | 4-8 | Cost-effective, high activity | Pyrophoric catalyst, requires high-pressure apparatus |

| 2 | Pt/C | H₂ gas | 50-100 | 25-40 | 2-6 | High activity, less pyrophoric than Raney Ni | More expensive than Raney Ni, requires high-pressure apparatus |

| 3 | Chiral Ru/Ir Complex | Formic Acid/Et₃N | Atmospheric | 25-40 | 12-24 | Enantioselectivity, avoids high-pressure H₂ | Expensive catalyst, longer reaction times |

Experimental Workflow Visualization

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of methyl 5-oxoheptanoate to methyl 5-hydroxyheptanoate can be successfully achieved through various robust protocols. The choice of method depends on the specific requirements of the research, including cost, available equipment, and the need for stereochemical control. Standard heterogeneous hydrogenation with Raney® Nickel or Pt/C offers a straightforward and efficient route to the racemic product. For the synthesis of chiral building blocks, asymmetric transfer hydrogenation provides an excellent alternative, circumventing the need for high-pressure hydrogen gas while affording high enantioselectivity. Careful control of reaction conditions is paramount in all cases to minimize the formation of the δ-valerolactone by-product. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform this important transformation.

References

-

AIP Conference Proceedings. (2010). Transfer Hydrogenation Reaction Of Ketones And Formic Acid Under Hydrothermal Conditions Without A Catalyst. [Link]

- Google Patents. (1987).

-

Royal Society of Chemistry. (2015). Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading. [Link]

-

AIP Publishing. (2010). Transfer Hydrogenation Reaction Of Ketones And Formic Acid Under Hydrothermal Conditions Without A Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Formic acid and formates. [Link]

-

PMC. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. [Link]

-

Organic Syntheses. (n.d.). Raney Nickel. [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

YouTube. (2012). Filtration of Hydrogenation Catalysts. [Link]

-

Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. [Link]

-

American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

-

ResearchGate. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [Link]

-

Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. [Link]

-

YouTube. (2021). column chromatography & purification of organic compounds. [Link]

-

ResearchGate. (n.d.). Kinetic reaction profile for the Pt/C-catalyzed hydrogenation of 5 wt%... [Link]

-

Organic Syntheses. (n.d.). Dihydroresorcinol. [Link]

-

Royal Society of Chemistry. (n.d.). Pt–Carbon interaction-determined reaction pathway and selectivity for hydrogenation of 5-hydroxymethylfurfural over carbon supported Pt catalysts. [Link]

-

ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

Sources

- 1. acs.org [acs.org]

- 2. Method for preparing methyl 5-hydroxypentanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. column-chromatography.com [column-chromatography.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Formic acid [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters [organic-chemistry.org]

Technical Application Note: Strategies for the Cyclization of Methyl 5-Oxoheptanoate

This Application Note provides a comprehensive technical guide for the cyclization of methyl 5-oxoheptanoate (also known as methyl

Introduction & Core Principle

The cyclization of methyl 5-oxoheptanoate is a reductive cyclization process. The substrate contains a ketone at the

The reaction proceeds through two distinct phases, often coupled in a "one-pot" protocol:[1][2]

-

Chemo-selective Reduction: Conversion of the C5 ketone to a secondary alcohol (

). -

Lactonization: Intramolecular nucleophilic attack of the C5-hydroxyl on the C1-ester carbonyl, releasing methanol and forming the thermodynamically stable six-membered

-lactone ring.

Target Molecule Profile[1]

-

Substrate: Methyl 5-oxoheptanoate (

, MW: 158.20 g/mol ) -

Product:

-Heptalactone ( -

By-product: Methanol (

)

Mechanism of Action

The transformation is governed by the Baldwin Rules for ring closure. The formation of the 6-membered lactone via the hydroxyl group is a 6-Exo-Trig cyclization, which is favored.

Reaction Pathway Diagram

The following diagram illustrates the stepwise mechanistic flow from the keto-ester to the final lactone.

Caption: Mechanistic pathway for the reductive cyclization of methyl 5-oxoheptanoate. The critical step is the reduction of the C5 carbonyl, which triggers spontaneous or acid-catalyzed lactonization.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Scalable/Industrial)